molecular formula C19H16O7 B12523113 Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- CAS No. 672327-35-4

Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-

Cat. No.: B12523113
CAS No.: 672327-35-4
M. Wt: 356.3 g/mol
InChI Key: SZULJMIOVPHOQV-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a cyclopentanone core with two 3,4,5-trihydroxyphenyl groups attached via methylene bridges, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

672327-35-4

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

2,5-bis[(3,4,5-trihydroxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H16O7/c20-13-5-9(6-14(21)18(13)25)3-11-1-2-12(17(11)24)4-10-7-15(22)19(26)16(23)8-10/h3-8,20-23,25-26H,1-2H2

InChI Key

SZULJMIOVPHOQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)C1=CC3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- typically involves the condensation of cyclopentanone with 3,4,5-trihydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the cyclopentanone and the aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free synthesis methods have also been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2,5-bis[(4-methylphenyl)methylene]-, (2E,5E)-
  • Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-, (2E,5E)-
  • Cyclopentanone, 2,5-bis[(4-(dimethylamino)phenyl)methylene]-, (2E,5E)-

Uniqueness

Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- is unique due to the presence of multiple hydroxyl groups on the phenyl rings, which enhance its solubility in water and its potential biological activities. This makes it more versatile compared to its analogs, which may lack these functional groups and thus have different solubility and reactivity profiles .

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